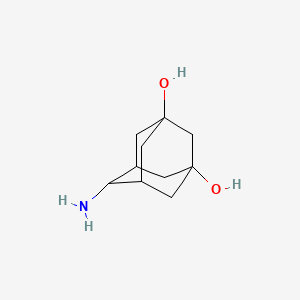

6-Aminoadamantane-1,3-diol

Description

Significance of Adamantane (B196018) Derivatives in Organic Synthesis and Material Science

The rigid and well-defined three-dimensional structure of adamantane makes it an attractive scaffold in organic synthesis. Its cage-like framework provides a predictable and stable core for the construction of more complex molecules. researchgate.net The functionalization of adamantane at its bridgehead positions allows for the creation of poly-functional derivatives with diverse applications. nih.gov In organic synthesis, adamantane derivatives serve as key intermediates in the preparation of a variety of compounds, including catalysts and pharmaceuticals. mdpi.comrsc.org For instance, the synthesis of 1,2-disubstituted adamantane derivatives can be achieved through the construction of the tricyclic framework or by functionalization of the adamantane core. mdpi.com

In the realm of material science, adamantane's unique properties, such as high thermal stability, rigidity, and hydrophobicity, are highly valued. worldscientific.comnih.gov The incorporation of adamantane moieties into polymers has been shown to enhance thermal stability, increase chain stiffness, and improve other physical properties. nih.gov Adamantane-based materials have found applications in the development of shape-memory polymers, advanced coatings, and nanomaterials. nih.govmdpi.comresearchgate.net For example, adamantane-containing polyurethanes have been developed as shape-memory materials, and adamantane plasma polymers have been used to improve the strain engineering of 2D materials. nih.govresearchgate.net Furthermore, the ability of adamantane to form strong inclusion complexes with macrocyclic hosts has been exploited in supramolecular chemistry and the development of self-assembling nanostructures. mdpi.com

Overview of Functionalized Adamantane Core Structures

The functionalization of the adamantane core can be achieved at its four bridgehead (tertiary) carbon atoms or its six methylene (B1212753) (secondary) carbon atoms. This versatility allows for the synthesis of a wide range of mono- and poly-substituted adamantane derivatives. nih.gov Common functional groups introduced onto the adamantane scaffold include hydroxyl, amino, carboxyl, and halogen groups.

These functionalized adamantanes serve as versatile building blocks for more complex molecular architectures. researchgate.net For example, orthogonally functionalized tetrasubstituted adamantane derivatives have been developed as scaffolds for conjugation to other functional molecules through techniques like amide formation and click chemistry. researchgate.net The synthesis of such derivatives often involves multi-step processes, including the direct functionalization of C-H bonds via radical or carbocation intermediates. rsc.org The unique stability and reactivity of these intermediates are key to the successful synthesis of substituted adamantanes. rsc.org The development of methods for the site-selective functionalization of the adamantane core continues to be an active area of research, enabling the creation of novel materials and bioactive compounds. digitellinc.com

The Chemical Compound: 6-Aminoadamantane-1,3-diol

This compound is a specific disubstituted adamantane derivative that has garnered interest as an intermediate in the synthesis of pharmacologically active compounds. pharmaffiliates.com Its structure features both amino and diol functional groups attached to the rigid adamantane framework.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| CAS Number | 918830-94-1 | pharmaffiliates.com |

| Molecular Formula | C₁₀H₁₇NO₂ | pharmaffiliates.com |

| Molecular Weight | 183.25 g/mol | pharmaffiliates.com |

| Synonyms | (1s,3s,5R,7S)-6-Aminoadamantane-1,3-diol | pharmaffiliates.com |

Synthesis and Research Findings

The synthesis of adamantane diols, such as the precursor for this compound, can be achieved through various methods. One common approach involves the oxidation of adamantane or its mono-substituted derivatives. researchgate.netacs.org For instance, adamantane-1,3-diol can be synthesized from the hydrolysis of 1,3-dibromoadamantane (B19736) or through the oxidation of adamantan-1-ol. researchgate.net A practical and scalable synthesis of 1,3-adamantanediol (B44800) has been reported involving the reaction of 1,3-dichloro adamantane with triethylamine (B128534) in water under pressure. acs.org Another method describes a one-step synthesis of 1,3-adamantanediol from 1-adamantanol (B105290) using fuming sulfuric acid and nitric acid. chemicalbook.com

Research has shown that this compound serves as a key intermediate in the preparation of adamantane-based inhibitors. pharmaffiliates.com Specifically, it is utilized in the synthesis of compounds targeting the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). pharmaffiliates.com This enzyme is implicated in metabolic diseases, and inhibitors are of therapeutic interest. pharmaffiliates.com The compound is also listed as an impurity of Vildagliptin, an antidiabetic drug, suggesting its relevance in pharmaceutical analysis and quality control. pharmaffiliates.compharmaffiliates.com

Structure

3D Structure

Properties

IUPAC Name |

6-aminoadamantane-1,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2/c11-8-6-1-9(12)3-7(8)4-10(13,2-6)5-9/h6-8,12-13H,1-5,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWIMKZRMRUWCBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3(CC(C2N)CC1(C3)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Aminoadamantane 1,3 Diol

Direct Functionalization Approaches

Directly converting adamantane's C-H bonds into C-O and C-N bonds is an efficient, albeit challenging, strategy. These methods often rely on generating highly reactive intermediates that can activate the strong C-H bonds characteristic of the adamantane (B196018) scaffold. chemrxiv.org

Radical-Mediated C-H Functionalization

Radical-mediated reactions offer a powerful tool for the direct functionalization of adamantane. researchgate.net These processes typically begin with the abstraction of a hydrogen atom from the adamantane core to generate an adamantyl radical. nih.gov This intermediate can then be trapped by various reagents to introduce the desired functional groups.

The generation of the adamantyl radical is often initiated by species like the chlorine radical, which can be produced from precursors such as oxalyl chloride in the presence of a radical initiator like benzoyl peroxide. nih.gov Photoredox catalysis, often in tandem with a hydrogen atom transfer (HAT) catalyst, represents a more modern approach. chemrxiv.org For instance, an iridium-based photocatalyst can be used with a quinuclidine-based HAT catalyst to selectively generate the tertiary adamantyl radical. nih.gov

Once formed, this radical intermediate could theoretically be trapped by oxygen- and nitrogen-containing species to build the diol and amino functionalities. While direct, simultaneous introduction of all three groups is unlikely, a stepwise radical functionalization could be envisioned. For example, a method for synthesizing 1,3-diols from alcohols via a controlled, radical-mediated C-H functionalization has been described, which could be adapted to an adamantan-1-ol precursor. nih.gov

Electrophilic Functionalization Pathways

Electrophilic functionalization is a cornerstone of adamantane chemistry. The high stability of the bridgehead adamantyl carbocation makes it readily accessible. wikipedia.org Reactions with strong acids or electrophiles can selectively functionalize the tertiary positions. uni-giessen.de For example, treatment of adamantane with various brominating agents can proceed through an ionic mechanism, indicating the involvement of carbocation intermediates. wikipedia.org

To synthesize 6-Aminoadamantane-1,3-diol, one could hypothetically generate an adamantyl cation, which is then trapped by nucleophiles. Hydroxylation can be achieved by trapping the cation with water. researchgate.net Amination is more complex but could potentially be achieved using electrophilic aminating reagents derived from hydroxylamines. rsc.org A stepwise approach would be necessary, likely involving the functionalization of an already substituted adamantane, such as adamantan-1-ol, to introduce the subsequent groups at the desired positions. The challenge lies in controlling the regioselectivity to achieve the specific 1,3-diol and 6-amino substitution pattern.

Multi-Step Synthesis from Adamantane Precursors

Multi-step syntheses provide greater control over the regiochemistry of functionalization, which is crucial for preparing a specific isomer like this compound. These routes typically start with a readily available adamantane derivative.

Strategies Involving Bromination and Subsequent Functionalization

Bromination of the adamantane core is a common entry point for further functionalization. nih.gov Adamantane reacts readily with agents like molecular bromine, and the reaction can be catalyzed by Lewis acids to achieve multiple substitutions. wikipedia.org For instance, 1,3-dibromoadamantane (B19736) is a known compound that can serve as a precursor to 1,3-disubstituted adamantanes.

The synthesis of adamantane-1,3-diol has been achieved through the hydrolysis of 1,3-dibromoadamantane. researchgate.net Following the installation of the diol, the introduction of an amino group at a secondary position would be the next challenge. This might involve further selective functionalization, potentially through radical or transition-metal-catalyzed C-H activation methods that target secondary positions, although controlling this selectivity remains a significant synthetic hurdle.

Table 1: Selected Bromination Agents for Adamantane

| Brominating Agent | Catalyst/Conditions | Primary Product(s) |

|---|---|---|

| Molecular Bromine (Br₂) | Boiling | 1-Bromoadamantane |

| Molecular Bromine (Br₂) | Lewis Acid | 1,3-Dibromoadamantane |

Oxidation and Hydrolysis Routes to Adamantane Polyols

The direct oxidation of adamantane and its derivatives is a well-established method for producing adamantane polyols. researchgate.net Various oxidizing agents and catalytic systems have been developed to introduce hydroxyl groups at the bridgehead positions. For instance, adamantane can be oxidized to a mixture of tri-, tetra-, and penta-ols using hydrogen peroxide in acetonitrile (B52724) with a copper dichloride complex as a catalyst. mdpi.com

More controlled oxidation can yield specific polyols. Adamantane-1,3-diol can be synthesized by the oxidation of adamantan-1-ol using various oxidants. researchgate.net This adamantan-1-ol precursor is itself produced by the direct oxidation of adamantane. researchgate.net Once adamantane-1,3-diol is obtained, the subsequent step would be the introduction of the amino group at the C-6 position, a secondary carbon, which would require a regioselective amination strategy.

Table 2: Methods for Adamantane Polyol Synthesis

| Starting Material | Reagents/Conditions | Product(s) | Reference |

|---|---|---|---|

| Adamantane | H₂O₂, Acetonitrile, Cu₂Cl₄·2DMG catalyst | Mixture of tri-, tetra-, and penta-ols | mdpi.com |

| Adamantan-1-ol | Various oxidants | Adamantane-1,3-diol | researchgate.net |

Decarboxylation and Related Transformations

Decarboxylation of adamantane carboxylic acids provides another pathway to functionalized adamantanes by replacing a carboxyl group with another functionality. researchgate.net For example, adamantane-1,3-dicarboxylic acid can be decarboxylated to yield adamantane-1,3-diol. researchgate.net This method involves the generation of a carbocation intermediate at the bridgehead position upon loss of carbon dioxide, which is then trapped by water.

This strategy can be extended to introduce amino groups. The Curtius rearrangement, for instance, can convert an adamantane carboxylic acid (via its acyl azide (B81097) derivative) into an amino group. A synthesis of 3-amino-1-adamantanol has been reported starting from an adamantane carboxylic acid, involving steps like a Curtius rearrangement and hydrolysis. researchgate.net A similar strategy could be envisioned where a dicarboxylic acid precursor is selectively transformed, with one carboxyl group converted to a hydroxyl group via decarboxylation and the other converted to an amino group via a rearrangement reaction.

Framework Construction and Rearrangement Strategies

The synthesis of the adamantane skeleton, particularly when substituted with multiple functional groups, often relies on rearrangement reactions of more accessible bicyclic or tricyclic precursors. These strategies leverage the thermodynamic stability of the adamantane cage to drive the transformation, allowing for the construction of complex architectures.

Protoadamantane-Adamantane Rearrangements

One of the primary methods for constructing the adamantane core involves the acid-catalyzed rearrangement of protoadamantane (B92536) precursors. nih.gov The protoadamantane framework is kinetically favored but thermodynamically less stable than the adamantane system, providing the driving force for the rearrangement.

A versatile and common starting material for this approach is 4-protoadamantanone. orgsyn.org This ketone serves as a key intermediate that can be functionalized before the rearrangement to introduce desired substituents onto the final adamantane structure. nih.gov For instance, the reaction of 4-protoadamantanone with various nucleophiles can generate tertiary alcohols. Subsequent exposure to acid catalysis initiates a Wagner-Meerwein-type rearrangement, expanding the protoadamantane skeleton into the adamantane cage. nih.gov

The introduction of an amino group can be achieved by employing the Ritter reaction during this rearrangement. When the carbocation intermediate is formed in the presence of a nitrile (such as chloroacetonitrile (B46850) or acetonitrile), it is trapped to form a nitrilium ion. Subsequent hydrolysis yields an N-acylamino group, which can then be hydrolyzed to the primary amine. nih.gov This strategy has been effectively used in the synthesis of 1,2-disubstituted adamantyl amines. nih.gov

The table below summarizes the outcomes of a rearrangement reaction under different solvent systems, highlighting the influence of reaction conditions on product distribution.

| Starting Material | Reagents/Solvents | Major Product(s) | Reference |

| exo-isomer alcohol (174a) | H₂SO₄ in 3:1 MeOH:H₂O | Rearranged diol (175), Methoxy (B1213986) adamantane (176a) | nih.gov |

| exo-isomer alcohol (174a) | H₂SO₄ in 2:1 CH₃CN:H₂O | Acetamide (B32628) (176b), Rearranged diol (175) | nih.gov |

This table illustrates how solvent choice directs the outcome of the rearrangement, favoring either diol formation or the incorporation of a methoxy or acetamido group via solvolysis or the Ritter reaction, respectively.

Noradamantane Route for Adamantane Skeleton Formation

An alternative rearrangement strategy for forming the adamantane skeleton begins with noradamantane precursors. nih.gov This ring-expansion approach is particularly useful for the synthesis of certain substituted adamantanes, including amino derivatives. nih.govrsc.org

In this methodology, a carbocation is generated on a side chain attached to the noradamantane core. This triggers a rearrangement where one of the strained C-C bonds of the noradamantane ring migrates, leading to the expansion of the cage and the formation of the thermodynamically more stable adamantane system. nih.gov

This route has been successfully applied to the synthesis of 1,2-disubstituted adamantyl amines. The process typically starts with a (3-noradamantyl)methylene alcohol, which is subjected to Ritter reaction conditions. The acid promoter facilitates the formation of a 1-adamantyl carbocation via rearrangement, which is then trapped by a nitrile solvent. The resulting acetamide is subsequently hydrolyzed to afford the target aminoadamantane. nih.gov

The following table details the synthesis of 1-amino-2-alkyladamantanes from noradamantane precursors, demonstrating the yields of the key acetamide intermediates.

| Starting Alcohol | Reagents | Intermediate Product | Yield | Reference |

| 221a (R=Me) | H₂SO₄, ClCH₂CN, H₂O | 223a | 95% | nih.gov |

| 221b (R=Et) | H₂SO₄, ClCH₂CN, H₂O | 223b | 92% | nih.gov |

| 221c (R=n-Pr) | H₂SO₄, ClCH₂CN, H₂O | 223c | 94% | nih.gov |

| 221d (R=i-Pr) | H₂SO₄, ClCH₂CN, H₂O | 223d | 91% | nih.gov |

This table shows the high efficiency of the noradamantane-adamantane rearrangement coupled with the Ritter reaction for producing N-acylamino adamantane precursors.

Aza-Prins Cyclization in Aminoadamantane Synthesis

The aza-Prins cyclization is a powerful reaction for the synthesis of nitrogen-containing heterocyclic compounds, typically six-membered piperidine (B6355638) rings. researchgate.networdpress.com The reaction involves the acid-promoted cyclization of an intermediate N-acyliminium ion onto a tethered alkene or alkyne nucleophile. researchgate.netnih.gov While this reaction does not form the adamantane core itself, it is a relevant strategy for synthesizing more complex heterocyclic systems built upon an aminoadamantane scaffold.

In the context of aminoadamantane synthesis, an adamantyl group would be incorporated into one of the starting materials. For example, an N-homoallylamine bearing an adamantyl substituent could react with an aldehyde to generate the key iminium ion intermediate. The intramolecular cyclization would then lead to a piperidine ring attached to the adamantane cage. wordpress.com The reaction is often promoted by Lewis acids or Brønsted acids. researchgate.networdpress.com

The versatility of the aza-Prins cyclization allows for the formation of various substituted piperidines, with the stereochemical outcome often being highly controlled. nih.gov The nature of the acid promoter, the substituents on the amine and alkene, and the reaction conditions can all influence the efficiency and selectivity of the cyclization. researchgate.networdpress.com This methodology provides a pathway to complex adamantane-containing alkaloids and other pharmacologically relevant structures. wordpress.com

Chemical Reactivity and Derivatization of 6 Aminoadamantane 1,3 Diol

Reactions of the Amino Functionality

The primary amino group in 6-Aminoadamantane-1,3-diol serves as a key site for a variety of chemical transformations, allowing for the introduction of diverse functionalities and the construction of more complex molecular architectures.

Amidation and Urea (B33335)/Thiourea (B124793) Formation

The nucleophilic nature of the amino group readily facilitates its reaction with carboxylic acids and their derivatives to form stable amide bonds. This transformation is fundamental in medicinal chemistry for linking the adamantane (B196018) scaffold to other pharmacophores. The reaction typically proceeds by activating the carboxylic acid, for example, using coupling agents like carbodiimides, or by converting the acid to a more reactive species such as an acid chloride or ester.

Similarly, the amino group of this compound can react with isocyanates and isothiocyanates to yield the corresponding urea and thiourea derivatives. These reactions are generally high-yielding and proceed under mild conditions. The resulting urea and thiourea moieties can introduce new hydrogen bonding capabilities and alter the electronic properties of the molecule, which can be crucial for biological activity. For instance, adamantyl-containing 1,3-disubstituted ureas have been investigated as potent inhibitors of soluble epoxide hydrolase, a therapeutic target for various diseases. nih.govnih.gov The synthesis of such ureas often involves the reaction of an adamantyl isocyanate with an appropriate amine. nih.gov

| Reactant | Reagent | Product Type | Reference |

| Adamantyl Amine | Carboxylic Acid (activated) | Amide | General Knowledge |

| Adamantyl Amine | Isocyanate | Urea | nih.govnih.gov |

| Adamantyl Amine | Isothiocyanate | Thiourea | General Knowledge |

Amination Mechanisms in Adamantane Systems

The introduction of an amino group onto an adamantane scaffold can be achieved through various mechanisms, with the Ritter reaction being a prominent method. wikipedia.orgmissouri.eduorganic-chemistry.orgresearchgate.net This reaction involves the treatment of an alcohol or alkene with a nitrile in the presence of a strong acid. wikipedia.orgmissouri.eduorganic-chemistry.org The mechanism proceeds through the formation of a stable tertiary carbocation at a bridgehead position of the adamantane cage. This carbocation is then attacked by the nitrogen atom of the nitrile, forming a nitrilium ion intermediate. Subsequent hydrolysis of the nitrilium ion affords the corresponding N-alkyl amide, which can then be hydrolyzed to the desired amine. wikipedia.orgmissouri.edu

For a diol like adamantane-1,3-diol, the Ritter reaction can potentially lead to the introduction of amino groups at the hydroxylated positions. The reaction's success and selectivity depend on the stability of the carbocation intermediates and the reaction conditions. The presence of multiple hydroxyl groups can lead to a mixture of products if both are susceptible to carbocation formation.

Transformations Involving Hydroxyl Groups

The two hydroxyl groups of this compound offer additional sites for chemical modification, further expanding the possibilities for creating a diverse range of derivatives.

Esterification and Etherification Reactions

The hydroxyl groups can undergo esterification with carboxylic acids or their derivatives under acidic or base-catalyzed conditions to form the corresponding esters. This reaction is valuable for modifying the lipophilicity and pharmacokinetic properties of the molecule. Site-selective esterification of one hydroxyl group in the presence of the other, and in the presence of the amino group, presents a significant synthetic challenge that requires careful selection of protecting groups and reaction conditions. nih.govresearchgate.netnih.gov

Etherification, the formation of an ether linkage by reacting the hydroxyl group with an alkyl halide or other electrophile, is another important transformation. This reaction typically requires basic conditions to deprotonate the hydroxyl group, forming a more nucleophilic alkoxide. The challenge in the context of this compound lies in preventing the competing N-alkylation of the amino group.

Oxidation and Reduction Pathways

The secondary hydroxyl groups in this compound can be oxidized to the corresponding ketones using a variety of oxidizing agents. The choice of oxidant is crucial to avoid over-oxidation or reaction with the amino group. Milder, selective oxidizing agents are generally preferred. For instance, the oxidation of adamantane and its derivatives to introduce hydroxyl and keto groups has been extensively studied. mdpi.comresearchgate.netresearchgate.net

Conversely, while the hydroxyl groups are already in a reduced state, derivatization might introduce functional groups that can be reduced. For example, if an ester or a ketone is introduced at one of the hydroxyl positions, it can be subsequently reduced back to an alcohol or to a methylene (B1212753) group, respectively. The Clemmensen and Wolff-Kishner reductions are classic methods for the deoxygenation of ketones to methylene groups.

Dual Functional Group Reactivity and Selective Derivatization

The presence of both amino and hydroxyl groups on the same adamantane scaffold introduces the challenge of chemoselectivity. Achieving selective derivatization of one functional group while leaving the other intact is paramount for the controlled synthesis of complex molecules.

The inherent difference in nucleophilicity between the amino and hydroxyl groups is a key factor in achieving selectivity. The amino group is generally a stronger nucleophile than the hydroxyl group. This difference can be exploited to achieve selective N-acylation or N-alkylation under controlled conditions, without affecting the hydroxyl groups. For example, acylation with an acid chloride or anhydride (B1165640) at low temperatures often favors reaction at the more nucleophilic amino group.

Conversely, to selectively react the hydroxyl groups, the amino group often needs to be protected. Common protecting groups for amines include carbamates (e.g., Boc, Cbz) or amides, which reduce the nucleophilicity of the nitrogen atom. Once the amino group is protected, the hydroxyl groups can be subjected to reactions such as esterification or etherification. Subsequent deprotection of the amino group then yields the desired selectively O-functionalized derivative.

The regioselectivity between the two hydroxyl groups at the 1- and 3-positions would be influenced by the steric environment and the specific reaction conditions. In some cases, enzymatic or catalyst-controlled reactions can achieve high levels of regioselectivity in the functionalization of diols. nih.gov For instance, Kitasatospora sp. has been shown to catalyze the regioselective hydroxylation of 1,3-adamantanediol (B44800) to 1,3,5-adamantanetriol. nih.gov

Chemo- and Regioselective Transformations

The presence of multiple reactive sites in this compound necessitates careful control to achieve selective modifications. Chemoselectivity, the preferential reaction of one functional group over others, and regioselectivity, the control of reaction at a specific position, are paramount for the synthesis of well-defined derivatives.

The primary amine at the C-6 position is generally more nucleophilic than the hydroxyl groups at the C-1 and C-3 bridgehead positions. This difference in nucleophilicity allows for selective reactions at the amine group under controlled conditions. For instance, acylation or sulfonylation can be directed to the amine by using appropriate reagents and reaction conditions, such as mild bases and low temperatures, to avoid competing reactions at the hydroxyl groups.

Conversely, selective derivatization of the hydroxyl groups in the presence of the amine can be achieved by employing protecting group strategies. The amine can be temporarily masked, for example, as a carbamate, thereby allowing for subsequent reactions at the diol moiety. acs.org

Regioselectivity in this compound primarily concerns the differentiation of the two bridgehead hydroxyl groups from the amine at a secondary carbon. However, as both hydroxyls are at equivalent bridgehead positions, selective monofunctionalization of the diol would be challenging without statistical mixtures, unless enzymatic or other highly specific catalytic methods are employed. Enzymatic resolutions, for instance, have been successfully used for the kinetic resolution of racemic hydroxylated adamantane derivatives, offering a potential route to enantiomerically enriched products.

Applications of Derivatization Reagents for Diol and Amine Moieties

A variety of reagents can be employed to modify the functional groups of this compound, leading to a diverse range of derivatives with tailored properties.

For the Amine Moiety:

Acylating Agents: Acetic anhydride, acyl chlorides, and activated esters can be used to form amides. These reactions are typically high-yielding and can be performed chemoselectively.

Sulfonylating Agents: Sulfonyl chlorides, such as tosyl chloride or mesyl chloride, react with the amine to form sulfonamides, which are stable and can alter the electronic properties of the molecule.

Alkylating Agents: While direct alkylation can be difficult to control and may lead to overalkylation, reductive amination provides a more controlled method for introducing alkyl groups.

For the Diol Moiety:

Silylating Agents: Silyl ethers can be formed using reagents like tert-butyldimethylsilyl chloride (TBDMSCl) or triethylsilyl chloride (TESCl). The bulky nature of these groups can offer protection to the hydroxyls during subsequent synthetic steps. Selective silylation of one hydroxyl group over the other in a diol can sometimes be achieved based on steric hindrance, though this is not applicable to the equivalent bridgehead positions in this molecule. escholarship.org

Acylating Agents: Esterification of the hydroxyl groups can be accomplished using acyl chlorides or anhydrides, often in the presence of a base catalyst like pyridine (B92270) or DMAP.

Protecting Groups for Diols: Reagents like acetone (B3395972) or benzaldehyde (B42025) can be used to form cyclic acetals or ketals, respectively, which protect both hydroxyl groups simultaneously. This is a common strategy for 1,3-diols. mdpi.com

| Functional Group | Derivatization Reagent Class | Example Reagent | Resulting Functional Group |

| Amine | Acylating Agent | Acetic Anhydride | Amide |

| Amine | Sulfonylating Agent | Tosyl Chloride | Sulfonamide |

| Diol | Silylating Agent | TBDMSCl | Silyl Ether |

| Diol | Acylating Agent | Benzoyl Chloride | Ester |

| Diol | Cyclic Acetal Formation | Acetone | Acetonide |

Reaction Mechanisms and Kinetic Studies

The unique cage structure of adamantane significantly influences the stability of reactive intermediates, thereby directing the course of chemical reactions.

Investigation of Adamantyl Carbocation and Radical Intermediates

Reactions involving adamantane derivatives often proceed through carbocation or radical intermediates. The adamantyl framework exerts distinct electronic and steric effects on these species.

Adamantyl Carbocations: Bridgehead adamantyl carbocations, such as those that could be formed by protonation and loss of a hydroxyl group from this compound, are known to be unusually stable. This stability arises from the rigid, pre-organized geometry of the adamantane cage, which minimizes the strain associated with the planar geometry favored by carbocations, and from favorable hyperconjugation. However, the formation of a carbocation at the C-6 position would be less favorable than at the bridgehead positions. Computational studies on adamantane derivatives have provided insights into the electronic structure and stability of such intermediates. nih.gov

Adamantyl Radicals: In contrast to the carbocations, bridgehead adamantyl radicals are relatively unstable. The rigid cage structure prevents the radical center from adopting the preferred planar or near-planar geometry, leading to increased strain. Radical reactions at the bridgehead positions of adamantane are therefore generally less favorable than those at secondary positions. This suggests that radical abstraction would preferentially occur at the C-6 hydrogen in this compound. nih.gov

Influence of Cage Structure on Reaction Rates and Selectivity

The rigid, strain-free skeleton of adamantane has a profound impact on reaction kinetics and selectivity.

Steric Effects: The bulky nature of the adamantane cage can sterically hinder the approach of reagents to the functional groups. This can influence the rate of reaction and can be exploited to achieve selectivity. For instance, enzymatic reactions often exhibit high selectivity due to the specific binding of the adamantyl moiety within the enzyme's active site. nih.gov

Electronic Effects: The electron-donating or withdrawing nature of the substituents on the adamantane cage can influence the reactivity of the functional groups. In this compound, the hydroxyl and amino groups will have an electronic effect on the reactivity of the adamantane C-H bonds.

Kinetic vs. Thermodynamic Control: The relative stability of intermediates and products can lead to different outcomes under kinetic or thermodynamic control. Reactions forming the more stable product are favored under thermodynamic conditions (higher temperatures, longer reaction times), while reactions that proceed through the lowest energy transition state are favored under kinetic control (lower temperatures, shorter reaction times). mdpi.comnih.gov In the context of this compound, this could be relevant in reactions where rearrangements of carbocation intermediates are possible.

| Intermediate | Position on Adamantane Cage | Relative Stability | Influencing Factors |

| Carbocation | Bridgehead (e.g., C-1, C-3) | High | Hyperconjugation, Rigid Cage |

| Carbocation | Secondary (e.g., C-6) | Lower | Less stable than bridgehead |

| Radical | Bridgehead (e.g., C-1, C-3) | Low | Geometric Constraint |

| Radical | Secondary (e.g., C-6) | Higher | Less constrained |

Advanced Spectroscopic and Crystallographic Analyses of 6 Aminoadamantane 1,3 Diol Systems

Solid-State Structural Elucidation via X-ray Diffraction

Single Crystal X-ray Diffraction Methodologies

The primary method for unambiguous structural determination is single-crystal X-ray diffraction. The process begins with the growth of a high-quality single crystal of 6-Aminoadamantane-1,3-diol, which can be achieved through techniques like slow evaporation from a suitable solvent. This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. ornl.gov The resulting diffraction pattern is collected on a detector, and the data are processed to generate an electron density map, from which the molecular structure is solved and refined. nih.gov

For adamantane (B196018) derivatives, data collection is typically performed at low temperatures (e.g., 150-175 K) to minimize thermal vibrations and improve the quality of the diffraction data. ucl.ac.uknih.gov The structure is commonly solved using direct methods and refined by full-matrix least-squares techniques on F², often employing software packages like SHELXTL. nih.gov The analysis of adamantane-based compounds frequently reveals complex hydrogen-bonding networks, especially with the presence of hydroxyl and amino groups, which dictate the crystal packing. nih.govnih.gov

Table 1: Representative Crystallographic Data for an Adamantane Derivative This table is illustrative and based on data from known adamantane structures to represent typical values.

| Parameter | Value |

| Empirical formula | C₁₀H₁₇NO₂ |

| Formula weight | 183.25 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 9.8 |

| c (Å) | 11.2 |

| β (°) | 95.5 |

| Volume (ų) | 1145 |

| Z (molecules/unit cell) | 4 |

| Calculated density (g/cm³) | 1.063 |

| R-factor | ~0.04-0.06 |

Applications of the Crystalline Sponge Method for Structural Determination

In cases where this compound proves difficult to crystallize, the crystalline sponge method offers a powerful alternative for structural elucidation. u-tokyo.ac.jp This technique utilizes a porous, crystalline metal-organic framework (the "sponge") that can absorb and orient guest molecules from a solution into its cavities. nih.govwikipedia.org The guest molecules become ordered within the pre-existing crystal lattice of the sponge, allowing their structure to be determined by standard single-crystal XRD analysis without needing to crystallize the compound itself. u-tokyo.ac.jpnih.gov

The process involves soaking a single crystal of the sponge, such as [(ZnI₂)₃(TPT)₂] (where TPT is 2,4,6-tris(4-pyridyl)-1,3,5-triazine), in a solution containing a minute amount of this compound. wikipedia.org The guest molecules diffuse into the pores and are held in place by non-covalent interactions. wikipedia.org Subsequent X-ray analysis provides the structure of the host-guest complex, from which the structure of the encapsulated this compound can be extracted. researchgate.net This method is particularly valuable for analyzing compounds available only in small quantities or those that exist as oils or liquids at room temperature. nih.gov

Crystal Structure Prediction Studies

Crystal Structure Prediction (CSP) is a computational methodology used to forecast the stable crystal structures (polymorphs) a molecule is likely to adopt. researchgate.net For a molecule like this compound, with its rigid cage and hydrogen-bonding functional groups, CSP can provide critical insights into its solid-state behavior. The process involves generating a multitude of plausible crystal packing arrangements based on the molecular structure and then ranking them according to their calculated lattice energies. researchgate.net

Studies on similar rigid molecules, such as amantadine (B194251) hydrochloride, have shown that CSP can successfully rationalize solid-state properties like hydration tendencies by identifying solvent-accessible voids in low-energy predicted structures. researchgate.net By analyzing the crystal energy landscape of this compound, researchers could predict the most probable polymorphs, understand the interplay of hydrogen-bonding motifs, and guide experimental crystallization efforts. researchgate.net

Advanced Nuclear Magnetic Resonance Spectroscopy for Stereochemical Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining molecular structure in solution. For this compound, advanced 1D and 2D NMR experiments are crucial for assigning stereochemistry and analyzing its conformational dynamics. scielo.org.za

The rigid adamantane cage simplifies spectra to some extent, but the presence of two stereocenters (at the hydroxyl-bearing carbons) and the potential for different conformations requires detailed analysis. scielo.org.zaacs.org Key NMR techniques include:

¹H and ¹³C NMR: These provide fundamental information about the chemical environment of each proton and carbon atom. The characteristic chemical shifts for the adamantane core carbons are expected in distinct regions. acs.org

2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity between atoms. COSY identifies proton-proton couplings, while HSQC and HMBC correlate protons with directly attached and long-range carbons, respectively, allowing for unambiguous assignment of all signals. mdpi.com

Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): These 2D experiments are paramount for stereochemical assignment. wordpress.com They detect through-space interactions between protons that are close to each other, regardless of bond connectivity. For this compound, NOE signals between specific protons on the adamantane cage and the substituents would confirm their relative syn or anti orientation. wordpress.com

A specialized method for determining the relative stereochemistry of 1,3-diols involves chemical derivatization. By converting the diol into a more rigid acetonide, the resulting six-membered ring adopts a chair conformation for a syn-diol and a twist-boat for an anti-diol. These distinct conformations lead to predictable differences in the ¹³C NMR chemical shifts of the acetonide methyl and quaternary carbons, providing a reliable method for stereochemical assignment. wordpress.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table presents expected chemical shift ranges based on general data for substituted adamantanes.

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Adamantane CH (bridgehead) | ~2.1 - 2.5 | ~30 - 40 |

| Adamantane CH₂ | ~1.6 - 2.0 | ~35 - 45 |

| CH-OH | ~3.5 - 4.0 | ~65 - 75 |

| CH-NH₂ | ~2.8 - 3.2 | ~50 - 60 |

Mass Spectrometry for Structural Characterization and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information through the analysis of its fragmentation patterns. mdpi.com Using techniques like electrospray ionization (ESI) or electron ionization (EI), the molecule is ionized and then fragmented.

The fragmentation of adamantane derivatives is well-characterized and typically dominated by the stability of the adamantyl cation. researchgate.net For this compound, the mass spectrum would be expected to show a molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺, confirming its molecular weight. The subsequent fragmentation would likely proceed through several key pathways:

Loss of functional groups: Neutral losses of water (H₂O, 18 Da) and ammonia (B1221849) (NH₃, 17 Da) from the molecular ion are highly probable.

Formation of the Adamantyl Cation: Cleavage of bonds within the cage structure can lead to the formation of highly stable carbocations. The adamantyl cation (C₁₀H₁₅⁺) at m/z 135 is a characteristic and often abundant fragment in the mass spectra of adamantanes. nih.govnih.gov

Further Fragmentation: The initial fragments can undergo further dissociation, leading to a series of smaller ions. For adamantane, common fragment ions are observed at m/z 93, 91, 81, and 79, corresponding to various C₇ and C₆ carbocations formed after cage rearrangement and fragmentation. nih.gov

Analysis of these fragmentation pathways allows for the confirmation of the adamantane core and the presence of the amino and diol substituents.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound (MW = 183.25)

| m/z Value | Proposed Fragment Ion | Description |

| 184.14 | [C₁₀H₁₇NO₂ + H]⁺ | Protonated Molecule (ESI) |

| 183.13 | [C₁₀H₁₇NO₂]⁺˙ | Molecular Ion (EI) |

| 166.12 | [M - NH₃]⁺˙ | Loss of ammonia |

| 165.12 | [M - H₂O]⁺˙ | Loss of water |

| 148.11 | [M - H₂O - NH₃]⁺˙ | Sequential loss of water and ammonia |

| 135.12 | [C₁₀H₁₅]⁺ | Adamantyl cation (after loss of substituents) |

| 93.07 | [C₇H₉]⁺ | Characteristic adamantane fragment |

| 79.05 | [C₆H₇]⁺ | Characteristic adamantane fragment |

Computational and Theoretical Studies on 6 Aminoadamantane 1,3 Diol

Quantum Chemical Investigations of Electronic Structure

Quantum chemical methods are fundamental to understanding the electronic properties of a molecule, which in turn dictate its chemical behavior.

Ab Initio and Density Functional Theory (DFT) Calculations

For a molecule like 6-Aminoadamantane-1,3-diol, ab initio and Density Functional Theory (DFT) calculations would be the methods of choice for elucidating its electronic structure. Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory), are derived directly from theoretical principles without the inclusion of experimental data. DFT, a computationally more efficient method, calculates the electronic structure based on the electron density, offering a balance between accuracy and computational cost. For adamantane (B196018) systems, DFT methods like B3LYP and M06-2X, paired with appropriate basis sets (e.g., 6-31G* or cc-pVTZ), have proven effective in predicting molecular properties. These calculations would yield crucial information such as orbital energies (HOMO and LUMO), the HOMO-LUMO gap, and the distribution of electron density, which are vital for predicting reactivity and spectroscopic behavior.

Molecular Geometry Optimization and Energy Landscapes

A primary step in any computational study is the optimization of the molecular geometry to find the lowest energy conformation. For this compound, this process would involve calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. This would provide precise bond lengths, bond angles, and dihedral angles. Furthermore, exploring the energy landscape by identifying various local minima (different conformers) and the transition states connecting them would offer a comprehensive picture of the molecule's flexibility and conformational preferences.

Conformational Analysis and Intramolecular Interactions

The rigid adamantane cage limits conformational freedom, but the orientation of the amino and hydroxyl substituents allows for different spatial arrangements.

Hydrogen Bonding Networks within the Adamantane Cage

A key feature of this compound is the presence of both hydrogen bond donors (-OH, -NH₂) and acceptors (O, N). This suggests the potential for intramolecular hydrogen bonding between the substituents. Computational modeling could identify and quantify the strength of these hydrogen bonds. The presence of such interactions can significantly influence the molecule's preferred conformation, stability, and reactivity. Techniques like Quantum Theory of Atoms in Molecules (QTAIM) could be employed to characterize the nature of these non-covalent interactions.

Steric and Electronic Effects of Substituents

The amino and hydroxyl groups exert both steric and electronic effects on the adamantane core. The size of these groups will influence the conformational preferences to minimize steric hindrance. Electronically, the hydroxyl groups are electron-withdrawing, while the amino group is electron-donating. DFT calculations can quantify these effects by analyzing charge distributions (e.g., through Mulliken or Natural Bond Orbital (NBO) analysis) and their influence on the electronic properties of the adamantane cage.

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is a powerful tool for investigating reaction mechanisms, providing insights that are often difficult to obtain experimentally. For this compound, one could computationally explore various potential reactions, such as nucleophilic substitution at the amino group or reactions involving the hydroxyl groups. By calculating the energies of reactants, transition states, and products, a detailed reaction profile can be constructed. This allows for the determination of activation energies and reaction rates, providing a deeper understanding of the compound's chemical reactivity.

Transition State Calculations for Reaction Pathways

Detailed information and data tables concerning transition state calculations for reaction pathways involving this compound are not available in the reviewed literature.

Energetic Profiles of Adamantane Rearrangements

Specific energetic profiles for adamantane rearrangements involving this compound, including relevant data tables, were not found in the surveyed scientific research.

Applications of 6 Aminoadamantane 1,3 Diol As a Chemical Building Block

Role in Supramolecular Chemistry

The adamantane (B196018) moiety is a cornerstone in supramolecular chemistry, primarily due to its size, shape, and hydrophobicity, which make it an ideal guest for various molecular hosts, most notably cyclodextrins. nih.gov The formation of stable host-guest complexes is a driving force for the construction of complex, non-covalently linked systems such as molecular machines and drug delivery vehicles. nih.gov

6-Aminoadamantane-1,3-diol combines the classic hydrophobic adamantane core with functional groups capable of forming strong, directional hydrogen bonds. This dual character allows it to participate in more complex self-assembly processes.

Host-Guest Interactions: The adamantyl group can act as a "lipophilic bullet," anchoring the molecule within the hydrophobic cavity of a host molecule. nih.gov

Hydrogen Bonding Networks: The amino and diol functionalities provide multiple sites for hydrogen bonding, enabling the formation of extended supramolecular networks. This could be leveraged to create organogels or liquid crystalline phases.

Amphiphilic Systems: Derivatization of the amino or hydroxyl groups can generate amphiphilic adamantane structures. Such molecules can self-assemble in aqueous solutions to form micelles, vesicles, or liposomes, which are valuable in drug delivery and surface recognition studies. nih.gov Research on related adamantane derivatives has shown that balancing the hydrophobicity of the adamantane cage with hydrophilic functional groups is a key strategy for creating functional supramolecular systems. smolecule.com

| Feature | Supramolecular Role | Potential Application |

| Adamantane Cage | Hydrophobic guest for host molecules (e.g., cyclodextrins) | Drug delivery, molecular switches |

| Amino Group | Hydrogen bond donor/acceptor, site for modification | pH-responsive materials, self-assembling gels |

| Diol Groups | Hydrogen bond donors/acceptors, coordination sites for metals | Crystal engineering, sensor design |

Scaffold Design for Advanced Materials

The rigidity and thermal stability of the adamantane cage make it an exceptional scaffold for the design of advanced materials. wikipedia.org When incorporated into polymers, the adamantane unit can significantly enhance properties such as the glass transition temperature (Tg), thermal stability, and mechanical strength, while often improving solubility and processability. rsc.org

The trifunctionality of this compound offers multiple points for polymerization or attachment to a larger framework.

Polymer Synthesis: The diol functionality can be used to synthesize polyesters and polycarbonates, while the amino group is a suitable monomer for producing polyamides and polyimides. The incorporation of the bulky, three-dimensional adamantane scaffold disrupts polymer chain packing, which can increase transparency and solubility while maintaining high thermal resistance. rsc.org Adamantane-based polyimides, for example, are known for their excellent optical transparency and high glass transition temperatures. rsc.org

Dendrimers and Star Polymers: The molecule can act as a branching point or a core unit for the synthesis of dendrimers and star-shaped polymers. These highly branched architectures are of interest in fields such as catalysis, coatings, and drug delivery.

Photoresist Materials: Adamantane derivatives, including diols, are used in the semiconductor industry to create photoresist materials. The rigid structure helps to improve resolution and etching resistance during the lithography process. acs.org

| Adamantane-Based Material | Key Functional Groups Utilized | Resulting Properties |

| Polyimides | Diamines | High thermal stability, high Tg, optical transparency. rsc.org |

| Polycarbonates | Diols | High thermal resistance, flame retardancy. acs.org |

| Photoresists | Diols | Improved etching resistance, high thermal stability. acs.org |

| Dendrimers | Diols, Amines | Defined molecular architecture, high functionality. nih.gov |

Precursor in Catalysis

The adamantane framework can serve as a rigid and sterically defined platform for constructing catalysts and ligands. Its well-defined geometry allows for precise control over the spatial arrangement of catalytic groups, which is crucial for achieving high activity and selectivity.

The functional groups of this compound can be readily modified to create ligands for transition metal catalysis. For instance, the amino group can be converted into phosphine (B1218219) or N-heterocyclic carbene (NHC) precursors. The diol can be transformed into phosphinites or phosphites. The rigidity of the adamantane backbone can lead to catalysts with enhanced stability and specific steric properties that influence the outcome of a chemical reaction.

Furthermore, the inherent chirality of this compound makes it an attractive precursor for asymmetric catalysis. Chiral diols are a well-established class of organocatalysts and ligands for enantioselective reactions. sigmaaldrich.commdpi.com

| Catalysis Application | Role of this compound | Relevant Chemistry |

| Ligand Synthesis | Rigid scaffold for positioning donor atoms (N, O, P) | Coordination chemistry, transition metal catalysis |

| Organocatalysis | Chiral diol functionality | Asymmetric Morita-Baylis-Hillman reactions, Diels-Alder reactions. sigmaaldrich.commdpi.com |

| Asymmetric Catalysis | Chiral precursor for ligands or catalysts | Enantioselective synthesis |

Chiral Adamantane Derivatives in Enantioselective Synthesis

Chirality can be introduced into adamantane derivatives by substitution at specific positions. While 1,3-disubstituted adamantanes are typically achiral, the introduction of a third substituent at a bridge position, as in this compound, removes planes of symmetry and renders the molecule chiral. Similarly, 1,2-disubstituted adamantanes are also inherently chiral. nih.gov

The availability of enantiomerically pure building blocks is essential for the synthesis of single-enantiomer pharmaceuticals and other biologically active molecules. Chiral 1,3-diols are particularly valuable intermediates and catalysts in organic synthesis. nih.gov

As a chiral trifunctional molecule, enantiomerically pure this compound could be employed in several ways:

Chiral Ligands: As mentioned, it can be converted into chiral ligands for asymmetric metal catalysis, where the rigid adamantane backbone pre-organizes the ligand's coordinating atoms to create a well-defined chiral environment around the metal center.

Chiral Auxiliaries: It can be temporarily attached to a prochiral substrate to direct a stereoselective reaction, after which it can be cleaved and recovered.

Chiral Resolving Agents: The amino group allows for the formation of diastereomeric salts with racemic acids, enabling their separation through crystallization.

Chiral Starting Material: It can serve as a foundational block for the total synthesis of complex chiral molecules, incorporating the rigid adamantyl cage into the final target structure. The properties of such chiral derivatives can be exploited in applications where chirality is crucial, such as enantioselective catalysis and the synthesis of enantiopure compounds. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for obtaining 6-Aminoadamantane-1,3-diol with high purity?

- Methodological Answer : Synthesis typically involves adamantane precursors under acidic or catalytic conditions. For example, trifluoroacetic acid has been used in adamantylation reactions to functionalize rigid hydrocarbon frameworks . Post-synthesis purification via column chromatography (e.g., ethyl acetate-methanol gradients) ensures high purity, as demonstrated in adamantane-oxadiazole hybrid syntheses .

Q. How can researchers confirm the structural identity of this compound after synthesis?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : Compare experimental and chemical shifts with computational predictions (e.g., CSEARCH protocols) to resolve ambiguities .

- Mass Spectrometry : High-resolution mass spectral data (HRMS) validates molecular weight and fragmentation patterns .

- Reference Databases : Cross-check with NIST Chemistry WebBook for standardized spectral data .

Q. What purity assessment methods are reliable for this compound?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is commonly employed. For polar derivatives like diols, reverse-phase columns paired with methanol-water mobile phases achieve effective separation. Additionally, -NMR integration of impurity peaks provides quantitative purity estimates .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental and computational spectroscopic data for adamantane-based diols?

- Methodological Answer : Discrepancies often arise from conformational flexibility or solvent effects. Strategies include:

- Multi-Technique Validation : Combine NMR, X-ray crystallography, and IR spectroscopy to cross-validate structural assignments .

- Computational Refinement : Use density functional theory (DFT) to simulate solvent-influenced shifts or tautomeric equilibria .

- Peer Review : Leverage collaborative platforms (e.g., F1000Research) for transparent, expert-driven data validation .

Q. What experimental designs are optimal for evaluating the bioactivity of this compound derivatives?

- Methodological Answer :

- In Vitro Assays : Screen for antimicrobial or anticancer activity using cell viability assays (e.g., MTT) and minimum inhibitory concentration (MIC) tests .

- Structure-Activity Relationship (SAR) : Systematically modify functional groups (e.g., hydroxyl, amino) to identify pharmacophores .

- Computational Docking : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities toward target proteins (e.g., fungal enzymes or cancer receptors) .

Q. How can reaction conditions be optimized for regioselective functionalization of this compound?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of adamantane derivatives, while acidic media (e.g., TFA) stabilize intermediates .

- Catalysis : Transition-metal catalysts (e.g., Pd/C) enable selective cross-coupling reactions without degrading the adamantane core .

- Kinetic Monitoring : Use in-situ FT-IR or Raman spectroscopy to track reaction progress and optimize temperature/pH .

Key Methodological Considerations

- Data Triangulation : Combine primary (experimental) and secondary (literature/computational) data to mitigate biases .

- Hazard Mitigation : Follow GHS protocols for handling skin/eye irritants (e.g., wear nitrile gloves, use fume hoods) .

- Reproducibility : Document synthetic procedures in detail, including solvent grades, catalyst loadings, and purification thresholds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.